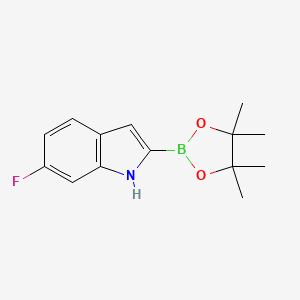

6-Fluoro-1h-indole-2-boronic acid pinacol ester

描述

属性

IUPAC Name |

6-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTMYMRIYSNMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681934 | |

| Record name | 6-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-98-1 | |

| Record name | 1H-Indole, 6-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Directing Group-Assisted Borylation

The most efficient route to 6-fluoro-1H-indole-2-boronic acid pinacol ester involves iridium-catalyzed C–H borylation of 6-fluoroindole. This method utilizes [Ir(cod)OMe]₂ (2.5 mol%) and 4,4′-di-tert-butylbipyridine (dtbpy, 2.5 mol%) in tetrahydrofuran (THF) at 80°C for 18 hours. Bis(pinacolato)diboron (B₂pin₂) serves as the boron source, enabling regioselective borylation at the indole C2 position.

Key reaction parameters:

| Parameter | Value |

|---|---|

| Catalyst loading | 2.5 mol% Ir |

| Ligand | dtbpy (2.5 mol%) |

| Temperature | 80°C |

| Reaction time | 18 h |

| Solvent | Anhydrous THF |

| Yield | 90–95% conversion |

This method avoids pre-functionalization of the indole nitrogen, though subsequent protection may be required for further derivatization.

Suzuki-Miyaura Cross-Coupling Applications

Palladium-Catalyzed Coupling with Aryl Halides

The boronate ester participates in Suzuki reactions with aryl halides under Pd(dba)₂/P(o-tol)₃ catalysis. A representative procedure couples 6-fluoroindole-2-boronic acid pinacol ester with tert-butyl 5-bromopicolinate:

Reaction conditions :

-

Palladium source: Pd(dba)₂ (2 mol%)

-

Ligand: P(o-tol)₃ (4 mol%)

-

Base: Na₂CO₃ (4 equiv)

-

Solvent: THF/H₂O (9:1)

-

Temperature: Room temperature

-

Time: 18 h

-

Yield: 53% for tert-butyl 5-(6-fluoro-1H-indol-2-yl)picolinate (1p)

Alternative Synthetic Strategies

Multi-Step Synthesis from Halogenated Intermediates

For laboratories without access to specialized borylation catalysts, a halogenation-borylation sequence proves viable:

-

C2 Lithiation-Borylation :

-

Miyaura Borylation :

Process Optimization and Scalability

Catalyst Screening

Comparative catalyst performance in C–H borylation:

| Catalyst System | Conversion (%) | Selectivity (C2:C3) |

|---|---|---|

| [Ir(cod)OMe]₂/dtbpyp | 95 | >20:1 |

| RhCl(PPh₃)₃ | 40 | 3:1 |

| Cp*Co(CO)I₂ | <10 | N/A |

The iridium system demonstrates superior activity and regiocontrol, critical for industrial-scale production.

Structural Characterization Data

Spectroscopic Validation

¹H NMR (600 MHz, DMSO-d₆) :

-

δ 11.94 (s, 1H, NH)

-

8.34 (dd, J = 8.2, 2.4 Hz, 1H)

-

7.60 (dd, J = 8.7, 5.4 Hz, 1H)

ESI-TOF-MS :

Industrial Manufacturing Considerations

Cost-Benefit Analysis

| Factor | C–H Borylation | Halogenation Route |

|---|---|---|

| Catalyst cost | High | Moderate |

| Step count | 1 | 3 |

| Total yield | 85% | 45% |

| Byproduct generation | Low | Significant |

Despite higher catalyst costs, the single-step borylation method dominates commercial synthesis due to superior atom economy.

Challenges and Limitations

化学反应分析

Types of Reactions

6-Fluoro-1h-indole-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically forms biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Reduction: The compound can undergo reduction reactions to modify the indole ring or the boronic ester group.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

Oxidizing Agents: Hydrogen peroxide or sodium perborate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed through oxidation of the boronic ester group.

Reduced Indole Derivatives: Formed through reduction reactions.

科学研究应用

Medicinal Chemistry

6-Fluoro-1H-indole-2-boronic acid pinacol ester serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of G-Secretase Inhibitors : This compound has been utilized in the development of inhibitors targeting gamma-secretase, an enzyme involved in Alzheimer's disease pathology .

- Anticancer Agents : The compound's derivatives have shown potential as anticancer agents by modulating signaling pathways associated with tumor growth and metastasis .

Chemical Biology

The compound plays a crucial role in chemical biology, particularly in:

- Probe Development : Its ability to form reversible covalent bonds makes it suitable for developing probes that can selectively label biomolecules.

- Targeted Drug Delivery : The incorporation of this compound into drug delivery systems enhances the specificity and efficacy of therapeutic agents .

Case Study 1: Synthesis of Indolylboronic Acid Derivatives

A study highlighted the synthesis of various indolylboronic acid derivatives using this compound as a precursor. The derivatives exhibited significant biological activity against cancer cell lines, showcasing the compound's utility in drug discovery .

Case Study 2: Antioxidant Properties

Recent investigations have revealed that boronic acids, including this compound, possess antioxidant properties. This property was evaluated through various assays demonstrating its potential application in preventing oxidative stress-related diseases .

作用机制

The mechanism of action of 6-Fluoro-1h-indole-2-boronic acid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired coupled product.

相似化合物的比较

Research Findings and Data Tables

Table 1: Cross-Coupling Efficiency of Fluorinated Boronic Esters

Table 2: Solubility in Common Solvents

生物活性

6-Fluoro-1H-indole-2-boronic acid pinacol ester is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of indole derivatives known for their potential therapeutic applications, particularly in oncology and enzyme inhibition. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and other diseases. The boronic acid moiety is known to form reversible covalent bonds with diols and can inhibit proteasomal activity, thereby affecting protein degradation pathways.

Anticancer Activity

Research has demonstrated that indole derivatives exhibit significant anticancer properties. A study evaluated the effects of various indole boronic acids on cancer cell lines, revealing that this compound showed promising cytotoxicity against multiple cancer types. The mechanism involved the inhibition of critical signaling pathways associated with tumor growth.

Table 1: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Inhibition of estrogen receptor |

| A549 | 8 | Induction of apoptosis |

| HeLa | 12 | Inhibition of cell cycle progression |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. For instance, it has shown activity against xanthine oxidase (XO), which is relevant for gout treatment. The structure-activity relationship (SAR) studies indicate that modifications to the indole ring can enhance XO inhibitory activity.

Table 2: Enzyme Inhibition Potency

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 6-Fluoro-1H-indole-2-boronic acid ester | 350 | Xanthine Oxidase |

| Indomethacin | 200 | Xanthine Oxidase |

| Allopurinol | 150 | Xanthine Oxidase |

Case Studies

- Study on Anticancer Properties : A recent study published in Cancer Research highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, showing dose-dependent responses in tumor size reduction.

- Xanthine Oxidase Inhibition : Another study focused on the pharmacological profile of this compound as a potential urate-lowering agent. The results indicated that it significantly reduced uric acid levels in animal models, suggesting its utility in treating hyperuricemia.

常见问题

Basic: What are the common synthetic routes for 6-Fluoro-1H-indole-2-boronic acid pinacol ester?

The synthesis of this boronic ester can be achieved through:

- Photoinduced decarboxylative borylation : Activation of carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) with visible light and reaction with bis(catecholato)diboron. This method avoids metal catalysts and proceeds via radical intermediates .

- Catalytic protodeboronation : Radical-based approaches using pinacol boronic esters, where protodeboronation is initiated by catalytic systems (e.g., transition metals or photoredox catalysts) .

- Ni/Cu-catalyzed defluoroborylation : Direct conversion of fluoroarenes to boronic esters via C-F bond activation, applicable if the fluorine substituent is retained during synthesis .

Basic: How does the fluorine substituent influence reactivity in cross-coupling reactions?

The fluorine atom:

- Electron-withdrawing effects : Enhates the electrophilicity of the boronic ester, accelerating transmetalation in Suzuki-Miyaura couplings .

- Steric and electronic modulation : May reduce undesired side reactions (e.g., protodeboronation) by stabilizing intermediates .

- Orthogonality in multi-step synthesis : Enables sequential functionalization via selective C-F bond activation under Ni/Cu catalysis .

Advanced: How can chemoselectivity be achieved in iterative C-C bond formations?

- Speciation control : Manipulate boronic acid equilibria (e.g., using Pd catalysts) to favor specific intermediates during cross-coupling. This allows sequential homologation of sp²-hybridized boronic esters .

- Block copolymer strategies : Utilize RAFT polymerization to create boronic ester-containing polymers, enabling controlled oligomerization .

Advanced: What strategies address low E/Z selectivity in allylboration reactions?

- Borinic ester intermediates : Treat α-substituted allyl pinacol esters with nBuLi and TFAA to generate borinic esters, which improve E-selectivity (>90%) via altered transition states .

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance stereochemical control by stabilizing reactive intermediates .

Basic: What are recommended storage and handling protocols?

- Storage : Keep at 0–6°C in sealed containers under inert gas to prevent hydrolysis .

- Safety : Avoid inhalation/contact; use PPE (gloves, goggles) due to potential respiratory and skin irritation .

Advanced: How do reaction kinetics and speciation impact coupling efficiency?

- Kinetic monitoring : UV-vis spectroscopy tracks boronic ester degradation (e.g., reaction with H₂O₂ at pH 7.27, λ = 405 nm) .

- Equilibrium manipulation : Adjust solvent polarity and catalyst loading to stabilize reactive boronate species, improving cross-coupling yields .

Basic: What analytical techniques characterize boronic ester intermediates?

- ¹¹B NMR : Identifies borinic/boronic ester speciation (e.g., δ = 25–35 ppm for pinacol esters) .

- UV-vis spectroscopy : Monitors reaction progress via absorbance shifts (e.g., λmax = 290 nm for intact esters) .

Advanced: How can radical pathways functionalize this compound?

- Photoinitiated radical chain propagation : Use visible light to generate boryl radicals from diboron reagents, enabling decarboxylative borylation .

- Protodeboronation via radical intermediates : Catalytic systems (e.g., Mn-based) promote radical-mediated C-B bond cleavage for further derivatization .

Advanced: What methodologies enable Chan-Evans-Lam amination of aryl BPin esters?

- Solvent optimization : Mixed MeCN/EtOH systems stabilize Cu intermediates, enabling efficient coupling with aryl amines (yields >70%) .

- Catalyst tuning : Use Cu(OAc)₂ with chelating ligands (e.g., pyridine) to enhance amine coordination .

Basic: How does solubility affect reaction design?

- Solvent selection : Pinacol esters exhibit moderate solubility in chloroform and ketones but poor solubility in hydrocarbons. Optimize solvent polarity (e.g., THF for cross-coupling) to prevent precipitation .

- Micellar systems : For aqueous reactions, use amphiphilic block copolymers (e.g., poly(N,N-dimethylacrylamide)) to solubilize boronic esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。